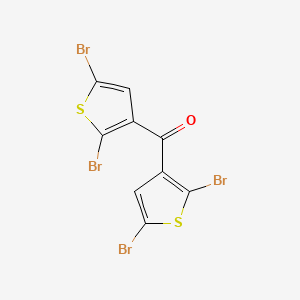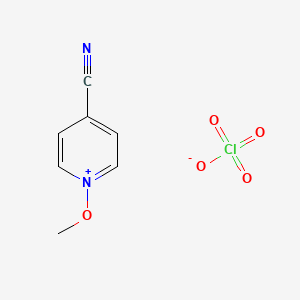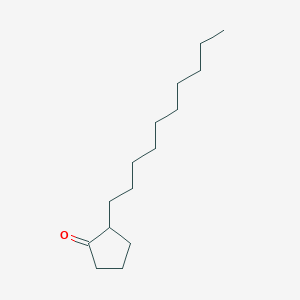
2-Decylcyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylcyclopentanone is an organic compound with the molecular formula C15H28O . It belongs to the class of cycloalkanes, specifically cyclopentanones, which are characterized by a cyclopentane ring with a ketone functional group. This compound is notable for its unique structure, which includes a decyl group attached to the second carbon of the cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclopentanone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentanone with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of decylcyclopentanol . This process can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Decylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2-decylcyclopentanol.
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Decylcyclopentanoic acid
Reduction: 2-Decylcyclopentanol
Substitution: Various substituted cyclopentanones depending on the nucleophile used
Scientific Research Applications
2-Decylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the fragrance industry due to its unique odor profile. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Decylcyclopentanone exerts its effects depends on its interaction with various molecular targets. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The decyl group enhances its lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclopentanone: The parent compound without the decyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of a decyl group.
2-Phenylcyclopentanone: A compound with a phenyl group attached to the cyclopentanone ring.
Comparison: 2-Decylcyclopentanone is unique due to the presence of the long decyl chain, which significantly alters its physical and chemical properties compared to its analogs. The decyl group increases the compound’s hydrophobicity, affecting its solubility, reactivity, and interactions with biological systems. This makes this compound particularly valuable in applications where enhanced lipophilicity is desired.
Properties
CAS No. |
53724-67-7 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
2-decylcyclopentan-1-one |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h14H,2-13H2,1H3 |
InChI Key |
PTOACBYSKQZNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14630402.png)
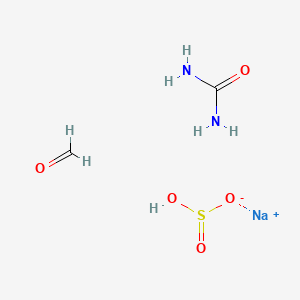
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
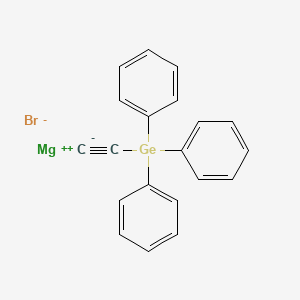
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
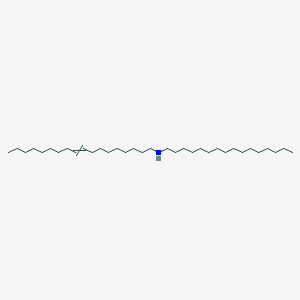
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
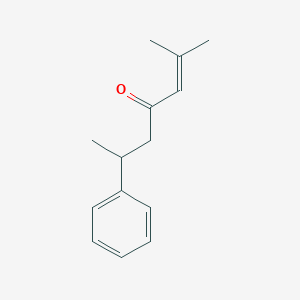
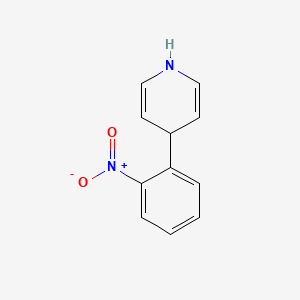

![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
